molecular formula C19H29FN2 B5107883 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-fluorophenyl)piperazine

1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-fluorophenyl)piperazine

Cat. No. B5107883
M. Wt: 304.4 g/mol
InChI Key: WBTOYJQHYYBOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-fluorophenyl)piperazine, commonly known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DFPM belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.

Mechanism of Action

The exact mechanism of action of DFPM is not fully understood, but it is believed to involve the modulation of various signaling pathways. DFPM has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell survival and apoptosis. DFPM has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, DFPM has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DFPM has been shown to exhibit various biochemical and physiological effects. DFPM has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DFPM has also been shown to inhibit cell proliferation by inducing cell cycle arrest in the G1 phase. In addition, DFPM has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DFPM has also been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DFPM has several advantages for lab experiments. DFPM is readily available and can be synthesized in large quantities. DFPM is also stable and can be stored for long periods without degradation. However, DFPM has some limitations for lab experiments. DFPM has poor solubility in aqueous solutions, which can limit its use in certain assays. DFPM also has low bioavailability, which can limit its use in in vivo studies.

Future Directions

There are several future directions for the study of DFPM. One direction is to further elucidate the mechanism of action of DFPM. This can be done by studying the downstream signaling pathways activated by DFPM. Another direction is to study the pharmacokinetics and pharmacodynamics of DFPM in vivo. This can help to determine the optimal dosage and administration route for DFPM. Another direction is to study the potential synergistic effects of DFPM with other drugs. This can help to improve the efficacy of DFPM in the treatment of various diseases. Finally, further studies are needed to evaluate the safety and toxicity of DFPM in vivo. This can help to determine the potential clinical applications of DFPM.

Synthesis Methods

DFPM can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of piperazine with 4-fluorobenzaldehyde followed by the addition of 2,6-dimethyl-5-hepten-1-ylamine. The final product is obtained through purification and characterization by various spectroscopic techniques.

Scientific Research Applications

DFPM has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that DFPM exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. DFPM has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DFPM has been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.

properties

IUPAC Name

1-(2,6-dimethylhept-5-enyl)-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN2/c1-16(2)5-4-6-17(3)15-21-11-13-22(14-12-21)19-9-7-18(20)8-10-19/h5,7-10,17H,4,6,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTOYJQHYYBOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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